molecular formula C30H35F2N5O7 B1412282 Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide CAS No. 381164-12-1

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide

Cat. No. B1412282
M. Wt: 615.6 g/mol
InChI Key: KFYNHTYFOGEBHQ-MQQADFIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide (SAPF2F) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid alanine and is composed of two fluorine atoms attached to an aniline group. SAPF2F has been studied for its biochemical and physiological effects and has been used in a variety of laboratory experiments.

Scientific Research Applications

Enzyme Research and Characterization

Protease Inhibition Studies

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide has been used in the development and evaluation of protease inhibitors. Studies have synthesized analogs like MeO-Suc-Ala-Ala-Pro-boro-Phe-OH as potent inhibitors for serine proteases such as chymotrypsin and cathepsin G, with insights into their inhibition mechanisms and kinetics (Kettner & Shenvi, 1984).

Medical and Pharmacological Research

In the medical field, derivatives of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide have been used to study the interaction of specific inhibitors with cellular models. For example, the interaction of potato-derived chymotrypsin inhibitor with C3H/10T1/2 cells was examined using substrates including Suc-Ala-Ala-Pro-Phe-MCA, revealing potential mechanisms in cancer suppression (Billings et al., 1991).

Biochemical Assays

This compound has been instrumental in developing assays like micellar electrokinetic chromatography (MEKC) for analyzing proteolytic activities, differentiating between enzymes like Pseudomonas aeruginosa elastase and human leukocyte elastase using substrates like Suc-Ala-Ala-Pro-Phe-NA (Viglio et al., 1999).

Future Directions

: Cellmano - Suc-AAPF-2,4-difluoroanilide : TG Peptide - Suc-AAPF-2,4-difluoroanilide : VWR - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide : Biosynth - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide : [ChemDirect - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide](https://www.chemdirect.com/p/ChemD-5644-32730-50MG-1x50-Milligram-381164-12-1/suc-ala-ala-pro-phe-24-difluoroanilide-1x50-milligram-776085?utm

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)/t17-,18-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYNHTYFOGEBHQ-MQQADFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F2N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Janowski, S Wöllner, M Schutkowski, G Fischer - Analytical biochemistry, 1997 - Elsevier
Peptidyl prolylcis/transisomerases (PPIases) are ubiquitous and abundant enzymes catalyzing peptide bondcis/transisomerization adjacent to proline in peptides and proteins. An …
Number of citations: 143 www.sciencedirect.com
DH Lin, S Zimmermann, T Stuwe, E Stuwe… - Journal of molecular …, 2013 - Elsevier
The nuclear pore complex is the sole mediator of bidirectional transport between the nucleus and cytoplasm. Nup358 is a metazoan-specific nucleoporin that localizes to the …
Number of citations: 71 www.sciencedirect.com
M Schutkowski, M Drewello, S Wöllner, M Jakob… - FEBS …, 1996 - Wiley Online Library
Oligopeptides derived from the gag polyprotein (Pr55 gag ) of human immunodeficiency virus type 1 (HIV‐1) segment were used to evaluate the extension of the putative binding region …
Number of citations: 27 febs.onlinelibrary.wiley.com
N Trémillon, E Morello, D Llull, R Mazmouz… - PLoS …, 2012 - journals.plos.org
Background Protein folding in the envelope is a crucial limiting step of protein export and secretion. In order to better understand this process in Lactococcus lactis, a lactic acid …
Number of citations: 22 journals.plos.org
LMA Dirk, MA Williams, RL Houtz - Archives of Biochemistry and Biophysics, 2002 - Elsevier
Peptide deformylase (DEF; EC 3.5.1.88) removes the N-formyl group from nascent polypeptides. Two nuclear-encoded DEFs in Arabidopsis thaliana (At) are localized to chloroplasts, …
Number of citations: 21 www.sciencedirect.com
J Wang, A Boddupalli, J Koelbl, DH Nam, X Ge… - Cellular and molecular …, 2019 - Springer
Introduction The extracellular matrix (ECM) in the tumor microenvironment contains high densities of collagen that are highly aligned, resulting in directional migration called contact …
Number of citations: 9 link.springer.com
K Bratlie, J Wang, A Boddupalli, J Koelbl, DH Nam… - 2018
Number of citations: 2

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